- Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional OrganocatalystOrganic Letters, 2016, 18(17), 4222-4225,
Cas no 957770-66-0 (N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA)
![N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA structure](https://ja.kuujia.com/scimg/cas/957770-66-0x500.png)
957770-66-0 structure
商品名:N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA
CAS番号:957770-66-0
MF:C29H28F6N4O2
メガワット:578.548647880554
MDL:MFCD32201226
CID:3032557
N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 化学的及び物理的性質
名前と識別子
-
- N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA
- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (ACI)
-
- MDL: MFCD32201226
- インチ: 1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1
- InChIKey: QGLQHRHYJCQTQI-FRSFCCSCSA-N
- ほほえんだ: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541799-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]urea, 98%, (99% ee); . |
957770-66-0 | 98% | 50mg |
€154.00 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N854153-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | ≥98%,99%d.e. | 100mg |
¥2,169.00 | 2022-09-01 | |
abcr | AB541799-50 mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea, 98%, (99% ee); . |
957770-66-0 | 98% | 50mg |
€151.00 | 2023-07-11 | |
ChemScence | CS-0040111-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | ≥97.0% | 100mg |
$138.0 | 2022-04-26 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0459-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | 97% | 100mg |
¥1296.0 | 2024-07-19 | |
1PlusChem | 1P00IMAI-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | 95% | 100mg |
$233.00 | 2024-04-19 | |
1PlusChem | 1P00IMAI-250mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | 95% | 250mg |
$478.00 | 2024-04-19 | |
1PlusChem | 1P00IMAI-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | 50mg |
$162.00 | 2024-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4453-100mg |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]urea |
957770-66-0 | 95% | 100mg |
¥878.0 | 2024-04-15 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0459-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea |
957770-66-0 | 97% | 50mg |
¥864.0 | 2024-07-19 |
N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
リファレンス
- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-OxidesJournal of the American Chemical Society, 2015, 137(21), 6766-6769,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
リファレンス
- Process for preparation of 1,2-cis-2-nitro-glucoside and galactoside, China, , ,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Chiral Urea-Catalyzed Asymmetric Mannich Reaction of 3-Fluorooxindoles with α-Amidosulfones: Synthesis of Optically Active α-Fluoro-β-amino-oxindolesSynlett, 2022, 33(5), 488-494,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: Dichloromethane ; overnight, rt
リファレンス
- Catalytic atroposelective dynamic kinetic resolutions and kinetic resolutions towards 3-arylquinolines via SNArChemical Communications (Cambridge, 2021, 57(78), 10087-10090,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- A New Class of Enantioselective Catalytic 2-Pyrone Diels-Alder CycloadditionsAdvanced Synthesis & Catalysis, 2011, 353(7), 1135-1145,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
リファレンス
- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalystsOrganic & Biomolecular Chemistry, 2014, 12(1), 119-122,
ごうせいかいろ 8
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional OrganocatalystsOrganic Letters, 2013, 15(14), 3658-3661,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure ReactionJournal of Organic Chemistry, 2022, 87(24), 16755-16766,
ごうせいかいろ 11
はんのうじょうけん
リファレンス
- Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydrideNature Chemistry, 2010, 2(5), 380-384,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Chloroform ; 16 h, reflux
リファレンス
- Synthesis of Cinchona Urea Polymers and Their Evaluation as Catalyst in the Asymmetric ReactionsChemistrySelect, 2020, 5(21), 6294-6298,
ごうせいかいろ 13
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
リファレンス
- Catalytic Asymmetric Synthesis of Quaternary Barbituric AcidsJournal of the American Chemical Society, 2017, 139(43), 15308-15311,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; rt → 0 °C
1.2 0 °C; 18 h, rt
1.2 0 °C; 18 h, rt
リファレンス
- Enantioselective Alkylative Kinetic Resolution of 2-Oxindole-Derived Enolates Promoted by Bifunctional Phase Transfer CatalystsOrganic Letters, 2016, 18(20), 5204-5207,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamidesBeilstein Journal of Organic Chemistry, 2017, 13, 1518-1523,
ごうせいかいろ 16
はんのうじょうけん
リファレンス
- Asymmetric Total Synthesis of Apocynaceae Hydrocarbazole Alkaloids (+)-Deethylibophyllidine and (+)-LimaspermidineJournal of the American Chemical Society, 2015, 137(12), 4267-4273,
N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA Raw materials
- (S)-(6-methoxy-4-quinolyl)-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanamine;trihydrochloride
- 1-isocyanato-3,5-bis(trifluoromethyl)benzene
- 9-Amino(9-deoxy)epi-quininetrihydrochloride
- (9R)?-6'-?methoxy-cinchonan-?9-?amine
- Quinine
N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA Preparation Products
N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 関連文献
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1. Book reviews
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
957770-66-0 (N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:957770-66-0)N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA

清らかである:99%/99%
はかる:250mg/1g
価格 ($):276.0/834.0